molecular formula C15H28O4 B14599370 Diethyl 4,4-dimethylnonanedioate CAS No. 61244-40-4

Diethyl 4,4-dimethylnonanedioate

Cat. No.: B14599370
CAS No.: 61244-40-4
M. Wt: 272.38 g/mol
InChI Key: RDHLEBYMCJSTJQ-UHFFFAOYSA-N
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Description

Diethyl 4,4-dimethylnonanedioate is an organic compound with the molecular formula C13H24O4 It is a diester derived from nonanedioic acid, where the carboxylic acid groups are esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4,4-dimethylnonanedioate can be synthesized through the esterification of 4,4-dimethylnonanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4,4-dimethylnonanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 4,4-dimethylnonanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.

    Industry: Utilized in the production of polymers and plasticizers due to its ester functionality

Mechanism of Action

The mechanism by which diethyl 4,4-dimethylnonanedioate exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: Diethyl 4,4-dimethylnonanedioate is unique due to its longer carbon chain and the presence of methyl groups, which can influence its reactivity and physical properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics .

Properties

CAS No.

61244-40-4

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

diethyl 4,4-dimethylnonanedioate

InChI

InChI=1S/C15H28O4/c1-5-18-13(16)9-7-8-11-15(3,4)12-10-14(17)19-6-2/h5-12H2,1-4H3

InChI Key

RDHLEBYMCJSTJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(C)(C)CCC(=O)OCC

Origin of Product

United States

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